molecular formula C13H14O3 B1584897 Ethyl 2-benzylidene-3-oxobutanoate CAS No. 620-80-4

Ethyl 2-benzylidene-3-oxobutanoate

Cat. No.: B1584897
CAS No.: 620-80-4
M. Wt: 218.25 g/mol
InChI Key: AYZGINZXVVKWKV-XFXZXTDPSA-N
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Description

Ethyl 2-benzylidene-3-oxobutanoate is an organic compound with the molecular formula C13H14O3. It is a derivative of acetoacetic ester and features a benzylidene group attached to the second carbon of the butanoate chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Mechanism of Action

Target of Action

It is known that this compound is involved in organic reactions such as the knoevenagel condensation . This reaction is a form of organic condensation, a crucial method for synthesizing substituted alkenes .

Mode of Action

Ethyl 2-benzylidene-3-oxobutanoate interacts with its targets through a mechanism involving the formation of an enolate . This enolate can be alkylated in the alpha position through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation and alkylation of enolates . The compound’s interaction with these pathways can lead to the synthesis of various organic compounds, including substituted alkenes .

Pharmacokinetics

It is known that the compound exhibits high gastrointestinal absorption and is a bbb permeant . It is also known to inhibit CYP1A2 and CYP2C19 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new C-C bonds and the synthesis of substituted alkenes . These effects are a direct result of the compound’s interaction with its targets and its involvement in the alkylation of enolates .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be enhanced in deep eutectic solvents, leading to improved yields . Furthermore, the compound’s action can be influenced by the presence of a strong base, such as LDA, which can form the enolate completely .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzylidene-3-oxobutanoate can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylidene-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ethyl 2-benzyl-3-oxobutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzylidene-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-benzylidene-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Lacks the benzylidene group, making it less reactive in certain condensation reactions.

    Benzylideneacetone: Similar structure but lacks the ester group, affecting its reactivity and applications.

    Ethyl benzoylacetate: Contains a benzoyl group instead of a benzylidene group, leading to different chemical properties.

This compound is unique due to its combination of the benzylidene and ester groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

CAS No.

620-80-4

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl (2Z)-2-benzylidene-3-oxobutanoate

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9-

InChI Key

AYZGINZXVVKWKV-XFXZXTDPSA-N

SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C

physical_description

White powder;  Balsamic aroma with tropical fruit notes.

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of Ethyl 2-benzylidene-3-oxobutanoate?

A1: this compound is characterized by a Z conformation about its C=C double bond []. This structural feature is important as it influences the molecule's overall shape and potential interactions with other molecules.

Q2: How is this compound used in the development of potential drug candidates?

A2: this compound serves as a valuable starting material for synthesizing pyrazoline carboxylates []. These compounds have shown promising results as selective inhibitors of Monoamine oxidase-B (MAO-B) [].

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